molecular formula C7H12N2O B2680892 (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol CAS No. 494214-30-1

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2680892
CAS No.: 494214-30-1
M. Wt: 140.186
InChI Key: DEJRCKAOAKAAHB-UHFFFAOYSA-N
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Description

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethyl group at position 1, a methyl group at position 3, and a hydroxymethyl group at position 4 of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.

Scientific Research Applications

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylmagnesium bromide, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the cyclization of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and subsequent reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: (1-ethyl-3-methyl-1H-pyrazol-4-yl)carboxylic acid

    Reduction: this compound

    Substitution: Various substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group at position 4, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(1-ethyl-3-methylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-4-7(5-10)6(2)8-9/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRCKAOAKAAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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